Docosahexaenoic acid ethyl ester-d5-1

Isotopic purity Deuterium enrichment Analytical standard quality

Researchers quantifying DHA ethyl ester in complex biological matrices face significant matrix effects, extraction variability, and H/D back-exchange artifacts when using non-matched or improperly labeled internal standards-compromising method accuracy. DHA-d5 Ethyl Ester (CAS 159146-01-7) directly resolves these challenges through omega-terminal deuteration that remains chemically inert during esterase hydrolysis and sample preparation. • Omega-terminal C-D bonds (positions 21,21,22,22,22) resist H/D back-exchange under base-catalyzed transesterification, unlike ethoxy-d5 variants that lose label upon ester cleavage. • Matrix-independent quantification validated in microglial cell lysates (R² = 0.999, precision <9.3% RSD), eliminating need for matrix-matched calibration. • Supplied as 1 mg/mL ethanol solution with ≥98% purity; matched ethyl ester form requires no derivatization for USP/EP monograph compliance testing.

Molecular Formula C24H36O2
Molecular Weight 361.6 g/mol
Cat. No. B12398390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoic acid ethyl ester-d5-1
Molecular FormulaC24H36O2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
InChIInChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2
InChIKeyITNKVODZACVXDS-GVBMUUOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoic Acid Ethyl Ester-d5-1 – Deuterated Internal Standard


Docosahexaenoic acid ethyl ester-d5-1 (DHA ethyl ester-d5-1) is a stable isotope-labeled analog of the omega-3 fatty acid docosahexaenoic acid (DHA) ethyl ester, wherein five hydrogen atoms at positions 21,21,22,22,22 are replaced with deuterium . This compound, with the molecular formula C24H31D5O2 and a monoisotopic mass of 361.57 Da, is primarily intended for use as an internal standard for the accurate quantification of unlabeled DHA ethyl ester in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Its deuterium labeling provides a distinct mass shift that enables precise differentiation from the endogenous analyte while preserving near-identical chemical and physical properties, ensuring reliable correction for sample preparation and ionization variability [1].

Workflow
Isotope dilution mass spectrometry (IDMS) for DHA ethyl ester
Selection
Omega-terminal deuterated internal standard, ethanol solution
Use context
GC-MS or LC-MS quantification in biological research matrices

Positional Isomer Selection for DHA Ethyl Ester Quantification


Accurate quantification by LC-MS/MS or GC-MS requires an internal standard that co-elutes with the analyte and exhibits identical extraction recovery, ionization efficiency, and matrix effects. Unlabeled DHA ethyl ester (CAS 81926-94-5) shares an identical mass and cannot be distinguished from the endogenous analyte, rendering it useless as an internal standard . Structural analogs, such as EPA ethyl ester or non-deuterated fatty acid esters, differ in chromatographic retention time and ionization response, leading to systematic bias and poor assay precision [1]. Deuterated analogs with fewer than three deuterium atoms risk interference from natural 13C isotope peaks, while those with different labeling positions may exhibit altered physicochemical behavior. Docosahexaenoic acid ethyl ester-d5-1, with five deuterium atoms specifically placed on the ethyl ester moiety, overcomes these limitations by providing a robust +5 Da mass shift without altering the compound's essential chromatographic and ionization properties .

Preferred
Omega-terminal d5 labeling resists H/D back-exchange during sample prep
Alternative d5 isomer
Ethyl ester-deuterated variant loses label under base-catalyzed transesterification
Deuterium loss may cause systematic underestimation
Preferred
Structurally matched ethyl ester IS co-elutes with analyte
Non-deuterated IS
Methyl tricosanoate (C23:0) lacks structural similarity; differential extraction and ionization may occur
Preferred
Deuterated IS offers adequate stability at lower procurement cost
13C-labeled IS
Higher stability but significantly more expensive; may limit routine high-throughput use
Class-level inference from synthesis complexity

Comparative Evidence: DHA Ethyl Ester-d5-1 vs. Alternative Internal Standards


Omega-Terminal Deuteration and H/D Back-Exchange Resistance

The target compound exhibits an isotopic purity of ≥99% deuterated forms (d1-d5), as specified by the vendor . In contrast, the unlabeled analyte, Docosahexaenoic acid ethyl ester (CAS 81926-94-5), typically achieves only 90% to 96.02% purity from common suppliers . This higher purity of the deuterated internal standard minimizes the risk of co-eluting impurities that could interfere with mass spectrometric detection, thereby improving the accuracy and precision of quantification.

H/D exchange resistance
Class-level
Omega-terminal C–D: inert under hydrolysis vs. ethyl ester‑d5: labile during transesterification
Positional stability preserves isotopic enrichment through sample workup
No quantitative head‑to‑head stability study identified
Isotopic purity Deuterium enrichment Analytical standard quality

Isotopic Purity and Mass Shift for Baseline MS Resolution

Incorporation of five deuterium atoms at positions 21,21,22,22,22 increases the monoisotopic mass from 356.54 Da (unlabeled DHA ethyl ester) to 361.57 Da, providing a distinct +5 Da mass shift . This mass difference allows the deuterated internal standard to be clearly distinguished from the analyte in both full-scan and selected reaction monitoring (SRM) modes, even when co-eluting. By comparison, a non-deuterated structural analog (e.g., EPA ethyl ester, MW 330.50) would not only have a different mass but also potentially different chromatographic retention time and ionization efficiency, violating the assumption of identical behavior required for accurate internal standard correction [1].

Mass shift adequacy
Analytical context
+5 Da mass shift, ≥99% deuterated forms (d1–d5)
Exceeds minimum +3 Da recommendation, reduces isotopic overlap risk
No specific d5 vs. d3 overlap assessment for DHA ethyl ester
Mass spectrometry Stable isotope labeling Isotopic dilution

Method Validation and ISR Reproducibility in Human Plasma

The compound is supplied as a 1 mg/mL solution in ethanol, which enhances solubility and facilitates precise volumetric dispensing in analytical workflows . In contrast, the free acid form (DHA-d5 acid) is typically provided as a neat oil or requires dissolution in DMSO or chloroform, which can be less convenient and may introduce handling errors . The ethyl ester form also exhibits greater stability against oxidation compared to the free acid, which is highly prone to peroxidation due to its six double bonds.

ISR reproducibility
Analytical context
DHA‑d5 IS: ISR 96.67% (LC‑MS/MS, human plasma) vs. C23:0 methyl ester: RSD 3.2% (GC‑FID)
Supports bioanalytical method reproducibility in plasma research matrices
ISR and RSD measure different validation parameters; cross‑study only
Formulation stability Analytical workflow Sample preparation

Cost Advantage: Deuterated vs. 13C-Labeled Internal Standards

The compound is stable for at least 3 years when stored as a powder at -20°C, according to vendor specifications . This extended shelf-life ensures consistent performance across multiple analytical batches and supports long-term method validation studies. Unlabeled DHA ethyl ester, particularly in lower purity grades, may degrade more rapidly due to the presence of oxidation-promoting impurities, leading to batch-to-batch variability .

Procurement cost
Class-level
Deuterated d5 IS: lower synthesis cost vs. 13C‑labeled analogs: typically 5–20× more expensive
May enable cost‑effective high‑throughput bioanalysis when positional stability is adequate
Class‑level inference from synthesis complexity; no matched vendor pricing
Compound stability Long-term storage Method validation

Application Scenarios for DHA Ethyl Ester-d5-1


PK and Bioequivalence Studies of Omega-3 Ethyl Esters

The high isotopic purity (≥99% deuterated forms) and precise +5 Da mass shift of Docosahexaenoic acid ethyl ester-d5-1 enable accurate quantification of DHA ethyl ester in plasma, tissue homogenates, and cellular extracts. The ready-to-use ethanol solution simplifies sample spiking, reducing preparation time and pipetting errors. This is essential for studies tracking DHA absorption, distribution, and metabolism following oral administration of omega-3 supplements or pharmaceutical formulations .

Cellular DHA Uptake in Neuroinflammation Research

In untargeted or targeted lipidomics, the use of a deuterated internal standard that co-elutes with the endogenous DHA ethyl ester species is critical for correcting matrix effects and ionization suppression. Docosahexaenoic acid ethyl ester-d5-1, with its identical chromatographic retention time and ionization efficiency, ensures that the measured peak area ratios accurately reflect the true analyte concentration, meeting the stringent accuracy and precision requirements of high-throughput metabolomics platforms [1].

Quality Control of DHA Ethyl Ester in Pharmaceuticals

Regulatory guidelines (e.g., ICH Q2(R1)) mandate the use of stable isotope-labeled internal standards for the quantitation of active pharmaceutical ingredients in complex matrices. The ≥99% purity and long-term stability of Docosahexaenoic acid ethyl ester-d5-1 make it an ideal choice for developing robust, validated LC-MS methods to assay DHA ethyl ester content in drug products, ensuring batch-to-batch consistency and compliance with compendial standards [2].

Application
Selection Property
Validation Focus
Omega‑3 ethyl ester PK bioanalysis research
Deuterated IS with validated method reproducibility
Incurred sample reanalysis and matrix effect correction in plasma research matrices
Cellular DHA uptake in neuroinflammation models
Matrix‑independent quantification in cell lysates
Linearity and precision across biological matrices (BV‑2 microglia)
DHA ethyl ester pharmaceutical QC research
Form‑matched IS for direct analysis without derivatization
Eliminate derivatization bias; co‑elution for matrix correction
DHA metabolism tracer studies in rodent models
Omega‑terminal deuterium labeling stability
Tracer signal integrity during β‑oxidation and H/D exchange

Technical Documentation Hub

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